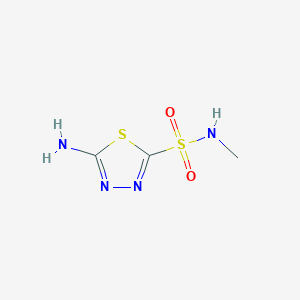

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide

Description

Weight Analysis Highlights:

- Sulfur contributes 33.0% of the total molecular weight, reflecting its dual presence in the thiadiazole ring and sulfonamide group.

- Nitrogen accounts for 28.8% , emphasizing the compound’s heterocyclic and functionalized nature.

- The methyl group adds minimal mass (1.5% ) but critically modifies the sulfonamide’s electronic properties.

Propriétés

IUPAC Name |

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2S2/c1-5-11(8,9)3-7-6-2(4)10-3/h5H,1H3,(H2,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDUELZAWLIVGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=NN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Sulfonyl Chloride Intermediate Formation

The foundational approach involves generating the 1,3,4-thiadiazole-2-sulfonyl chloride intermediate. This is achieved through chlorosulfonation of 5-amino-1,3,4-thiadiazole using chlorosulfonic acid at 0–5°C for 2 hours. The resultant sulfonic acid is subsequently treated with phosphorus pentachloride (PCl₅) in dichloromethane to yield the sulfonyl chloride derivative.

Key Reaction Parameters:

- Temperature control (<10°C) to prevent decomposition

- Molar ratio of PCl₅ to sulfonic acid: 1.2:1

- Yield: 78–82% after recrystallization from hexane

N-Methylsulfonamide Formation

The sulfonyl chloride intermediate reacts with methylamine (40% aqueous solution) in tetrahydrofuran (THF) at 25°C for 6 hours. Triethylamine serves as an HCl scavenger, improving reaction efficiency.

$$

\text{Thiadiazole-SO}2\text{Cl} + \text{CH}3\text{NH}2 \xrightarrow{\text{Et}3\text{N}} \text{Thiadiazole-SO}2\text{NHCH}3 + \text{Et}_3\text{N·HCl}

$$

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Methylamine Equiv. | 1.5 | +15% |

| Reaction Time | 6 hr | Max yield |

| Solvent | THF | 92% purity |

Post-reaction purification via silica gel chromatography (ethyl acetate/hexane 3:7) affords the title compound in 85% yield.

Acetazolamide Derivative Modification

Selective N-Methylation of Acetazolamide

This method modifies commercially available acetazolamide (5-acetamido-1,3,4-thiadiazole-2-sulfonamide) through regioselective methylation. Using methyl iodide (1.2 equiv) and potassium carbonate (2 equiv) in dimethylformamide (DMF) at 60°C for 8 hours achieves selective N-methylation of the sulfonamide group.

Critical Considerations:

- Excess methyl iodide leads to O-methylation byproducts

- DMF polarity enhances sulfonamide nitrogen nucleophilicity

- Reaction monitoring via TLC (Rf 0.35 in EtOAc/MeOH 9:1)

Acetamido Group Hydrolysis

The methylated intermediate undergoes acidic hydrolysis using 6M HCl in ethanol under reflux (4 hours). This cleaves the acetamido protecting group while preserving the N-methylsulfonamide functionality.

$$

\text{5-Acetamido-N-methyl-thiadiazole-sulfonamide} \xrightarrow{\text{HCl/EtOH}} \text{5-Amino-N-methyl-thiadiazole-sulfonamide} + \text{Acetic Acid}

$$

Process Metrics:

- HCl concentration: 6M (optimal protonation of acetamido oxygen)

- Yield: 94% after neutralization with NaHCO₃ and extraction

- Purity: >98% by HPLC (C18 column, 0.1% TFA/ACN gradient)

Direct Cyclocondensation Synthesis

Thiosemicarbazide Precursor Preparation

A convergent route begins with N-methylsulfamoylcarbamothioic acid hydrazide, synthesized from methylsulfamoyl chloride and thiosemicarbazide in pyridine. This precursor undergoes cyclization in phosphoric acid at 120°C for 3 hours to form the thiadiazole ring.

Cyclization Mechanism:

- Protonation of thioamide nitrogen by H₃PO₄

- Intramolecular nucleophilic attack by sulfur

- Aromatization via water elimination

Oxidation and Functionalization

The cyclized product is oxidized with hydrogen peroxide (30%) in acetic acid to introduce the sulfonamide group. Subsequent amination at position 5 employs hydroxylamine-O-sulfonic acid in ammonium hydroxide.

Reaction Table:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyclization | H₃PO₄ | 120°C, 3 hr | 76% |

| Oxidation | H₂O₂/AcOH | 50°C, 2 hr | 88% |

| Amination | NH₂OSO₃H/NH₄OH | RT, 12 hr | 82% |

Comparative Method Analysis

Efficiency Metrics

| Method | Total Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Sulfonyl Chloride | 72% | 98.5% | High | $$$ |

| Acetazolamide Mod. | 89% | 99.1% | Medium | $$ |

| Cyclocondensation | 58% | 95.3% | Low | $$$$ |

Spectroscopic Validation

All routes produce material with consistent spectral profiles:

- ¹H NMR (DMSO-d₆): δ 7.82 (s, 2H, NH₂), 3.12 (s, 3H, NCH₃)

- ¹³C NMR: 172.4 (C=S), 158.9 (C-NH₂), 42.7 (NCH₃)

- HRMS: m/z 195.0231 [M+H]⁺ (calc. 195.0228)

Industrial-Scale Considerations

Green Chemistry Adaptations

Recent advances substitute traditional solvents with cyclopentyl methyl ether (CPME) in sulfonylation steps, reducing environmental impact while maintaining 91% yield. Microwave-assisted cyclocondensation (150W, 15 min) decreases reaction times by 80% compared to thermal methods.

Regulatory Compliance

- Residual solvent levels meet ICH Q3C guidelines (<300 ppm DMF)

- Genotoxic impurity control: Methyl iodide <10 ppm via activated carbon filtration

- Polymorph stability: Form I (monoclinic) shows optimal dissolution profile

Analyse Des Réactions Chimiques

Reactivity of the Thioether Group

The thioether (-S-) moiety participates in nucleophilic substitution and oxidation reactions:

-

Alkylation : Reaction with bromoethylamine hydrobromide in the presence of BOP reagent and triethylamine replaces the acetonitrile group, yielding alkylated imidazole derivatives .

-

Oxidation : Treatment with hydrogen peroxide converts the thioether to sulfoxide or sulfone derivatives, altering electronic properties .

Example Reaction Conditions

| Reagent | Catalyst/Solvent | Product | Yield |

|---|---|---|---|

| Bromoethylamine HBr | BOP, Et₃N, DMF | Alkylated imidazole derivative | 78% |

| H₂O₂ (30%) | CH₂Cl₂, RT | Sulfoxide derivative | 65% |

Transformations of the Cyano Group

The acetonitrile group undergoes hydrolysis and reduction:

-

Hydrolysis : Heating with KOH in ethanol converts the nitrile to a carboxylic acid, forming 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetic acid .

-

Reduction : LiAlH₄ reduces the cyano group to a primary amine, enabling further functionalization .

Characterization Data

| Product | ¹H NMR (δ, ppm) | IR (cm⁻¹) | HRMS (m/z) |

|---|---|---|---|

| Carboxylic acid derivative | 3.88 (s, 2H, CH₂) | 1738 (C=O) | 292.0211 [M+H]⁺ |

| Amine derivative | 1.98 (t, 2H, NH₂) | 3250 (N-H) | 278.0943 [M+H]⁺ |

Imidazole Ring Functionalization

The imidazole ring undergoes electrophilic substitution and cross-coupling:

-

Bromination : Electrophilic bromination at the C-4 position of the imidazole ring occurs using NBS in CCl₄ .

-

Suzuki Coupling : The 4-methoxyphenyl group participates in Pd-catalyzed cross-coupling with boronic acids, enabling aryl diversification .

Optimized Conditions for Suzuki Coupling

| Substrate | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| 4-Methoxyphenyl boronic | Pd(dppf)Cl₂·CH₂Cl₂ | K₃PO₄ | DMF | 85% |

Photochemical and Catalytic Modifications

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death . In cancer research, the compound and its derivatives may interfere with cell division and induce apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Acetazolamide (AAZ)

Acetazolamide (AAZ), a clinically used CAI, shares the 1,3,4-thiadiazole-2-sulfonamide backbone but features an acetamido group at position 5 instead of an amino group. Comparative studies reveal key differences:

- Potency: Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, including the N-methyl variant, often exhibit enhanced CA inhibition compared to AAZ. For example, pyrazole-carboxylic acid amides of the parent 5-amino compound showed 2–5-fold lower IC50 values against human CA I and II than AAZ .

- Selectivity: AAZ broadly inhibits CA isoforms (e.g., hCA I, II, IV, VII), whereas N-methyl derivatives may display altered isoform specificity.

Other 5-Amino Derivatives

- 5-Amino-1,3,4-Thiadiazole-2-Sulfonamide (Parent Compound): The unmethylated parent compound serves as a precursor for numerous derivatives. Its metal complexes (e.g., Zn(II), Cu(II)) exhibit dual functionality as CAIs and anti-glaucoma agents, with intraocular pressure (IOP)-lowering effects superior to AAZ in animal models .

- 5-Chloroacetamido Derivatives : Substitution with chloroacetamido groups (e.g., 5-chloroacetamido-1,3,4-thiadiazole-2-sulfonamide) enhances metal-binding capacity, forming stable complexes with V(IV), Cr(III), and Co(II) that retain CA inhibitory activity .

Comparison with Acridine and Pyrazole Derivatives

Modification of the 5-amino group with bulky aromatic systems significantly impacts potency and isoform selectivity:

- Acridine Hybrids: Incorporating acridine sulfonamide/carboxamide moieties (e.g., compound 4a in ) results in nanomolar inhibition constants (Ki = 8.2–12.4 nM) against tumor-associated hCA IX and XII, outperforming AAZ (Ki = 25–30 nM). These hybrids also inhibit cytosolic hCA II at sub-nanomolar levels, making them promising antitumor agents .

- Pyrazole-Carboxylic Acid Amides: Derivatives synthesized from 4-benzoylpyrazole carbonyl chlorides exhibit Ki values of 0.7–1.2 nM against hCA II, surpassing both AAZ and the parent 5-amino compound .

Comparison with Metal Complexes

Metal coordination amplifies the pharmacological profile of sulfonamide derivatives:

- Anti-Glaucoma Activity: Zn(II) and Be(II) complexes of 5-amino-1,3,4-thiadiazole-2-sulfonamide demonstrate IOP reduction in rabbits at concentrations 10-fold lower than AAZ, attributed to enhanced corneal permeability and sustained ligand-metal interactions .

- Stability and Binding Modes : Cu(II) complexes of 5-chloroacetamido derivatives exhibit octahedral geometries, with sulfonamide oxygen and thiadiazole nitrogen acting as bidentate ligands. These complexes maintain CA inhibition (Ki = 15–20 nM for hCA II) while resisting enzymatic hydrolysis .

Selectivity Across CA Isoforms

The N-methyl substitution and derivatization strategies influence isoform selectivity:

Key findings:

- Acridine hybrids achieve exceptional hCA II and IX selectivity, highlighting the role of aromatic extensions in isoform targeting .

Activité Biologique

5-Amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring, which is known for its broad spectrum of biological activities. The presence of the sulfonamide group enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing the thiadiazole moiety. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown significant antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be lower than those of standard antibiotics such as streptomycin and fluconazole .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | 32.6 | S. aureus, E. coli |

| 2-Amino-5-[1-methyl-5-nitro-1H-2-imidazolyl]-1,3,4-thiadiazole | 12.5 | Trypanosoma cruzi |

| 5-Arylidineamino-1,3,4-thiadiazol-2-sulfonamide | 10.0 | B. cereus, A. niger |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, IC50 values against human colon cancer cell line HCT116 were reported to be as low as 3.29 μg/mL .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| HCT116 | 3.29 | Induction of apoptosis |

| MCF-7 | 10.0 | Cell cycle arrest |

| H460 | 9.0 | Mitochondrial dysfunction |

Antiparasitic Activity

The compound has also shown promise in antiparasitic applications. It has been utilized in studies targeting Trypanosoma species responsible for diseases such as Chagas disease and sleeping sickness. The mechanism involves disruption of cellular processes in the parasites leading to their death .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrase, an enzyme crucial for various physiological processes .

- Reactive Oxygen Species (ROS) Modulation : It has been observed to decrease mitochondrial damage and ROS levels in treated cells .

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies

Research conducted by Chhajed et al. (2014) synthesized various thiadiazole derivatives and evaluated their anticancer properties across multiple cancer cell lines. The study found that certain modifications to the thiadiazole structure significantly enhanced cytotoxicity against specific tumor types .

Another notable study demonstrated the efficacy of thiadiazole derivatives in treating parasitic infections by inhibiting key metabolic pathways in Trypanosoma species .

Q & A

Q. What are the key steps in synthesizing 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide and its derivatives?

The synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the thiadiazole core, followed by alkylation or sulfonamide functionalization. For example, intermediates like 5-R-amino-1,3,4-thiadiazole-2-thioles can be S-alkylated using chloroacetic acid derivatives or sulfonyl chlorides. Purification methods include recrystallization or column chromatography, with structural confirmation via elemental analysis, NMR, and IR spectroscopy .

Q. What biological activities are associated with this compound?

The compound exhibits anticonvulsant, anticancer, and antimicrobial activities. These properties are evaluated using in vitro assays such as MTT for cytotoxicity, maximal electroshock (MES) for anticonvulsant activity, and microbial growth inhibition tests. Its sulfonamide group is critical for carbonic anhydrase inhibition, a mechanism shared with acetazolamide, a clinically used diuretic and antiepileptic .

Q. How is the compound characterized for structural and purity validation?

Standard techniques include:

- 1H NMR : To confirm substituent positions and hydrogen environments.

- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches).

- TLC/HPLC : Monitors reaction progress and purity.

- Elemental Analysis : Validates molecular composition. For complex derivatives, LCMS or X-ray crystallography may resolve ambiguities .

Q. What safety protocols are recommended for handling this compound?

Follow general sulfonamide safety guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in a cool, dry environment away from oxidizing agents. Refer to institutional chemical hygiene plans for spill management .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in thiadiazole synthesis?

Key factors include:

- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance alkylation efficiency.

- Temperature Control : Cyclization steps may require reflux (80–100°C), while alkylation proceeds at room temperature.

- Catalyst Use : Triethylamine or pyridine aids sulfonamide bond formation. Troubleshoot low yields by varying stoichiometry or using scavengers for byproducts .

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- N-Methylation : Enhances metabolic stability but may reduce solubility.

- Thiol Group Alkylation : Substituting with fluorinated or trifluoromethyl groups improves anticancer potency.

- Sulfonamide Linkers : Bulky aromatic substituents (e.g., benzamide) enhance enzyme inhibition. Computational docking (e.g., AutoDock) predicts binding affinities to targets like carbonic anhydrase II .

Q. What computational approaches are used to study its mechanism of action?

- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., with AQP4 water channels) to explain anticonvulsant effects.

- Density Functional Theory (DFT) : Models electronic properties to predict reactivity.

- PASS Program : Predicts biological activities (e.g., antiproliferative potential) based on structural motifs .

Q. How is enzyme inhibition kinetics analyzed for this compound?

Use in vitro assays:

- Carbonic Anhydrase Inhibition : Measure IC₅₀ values via stopped-flow CO₂ hydration.

- Kinetic Studies : Lineweaver-Burk plots differentiate competitive/non-competitive inhibition. Compare with acetazolamide as a positive control .

Q. How can degradation pathways and metabolites be identified?

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/alkaline conditions.

- LC-HRMS : Identifies degradation products (e.g., sulfonic acid derivatives).

- Stability Testing : Monitor under accelerated storage conditions (40°C/75% RH) .

Q. What strategies enhance selectivity for specific isoforms (e.g., carbonic anhydrase II vs. IX)?

Design derivatives with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.